3-Bromo-4-cyano-5-nitrophenylacetic acid
Description
3-Bromo-4-cyano-5-nitrophenylacetic acid is a poly-substituted phenylacetic acid derivative with a bromine atom at position 3, a cyano group at position 4, and a nitro group at position 5 on the aromatic ring. The acetic acid moiety (-CH₂COOH) is attached to the benzene ring, distinguishing it from benzoic acid derivatives. This compound’s structure imparts unique electronic and steric properties:
- Electron-withdrawing effects: The nitro (-NO₂) and cyano (-CN) groups create a highly electron-deficient aromatic ring, enhancing the acidity of the acetic acid group compared to unsubstituted phenylacetic acid.
While specific data on its synthesis, melting point, or solubility are unavailable in the provided evidence, its structural features suggest applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate.
Properties
IUPAC Name |
2-(3-bromo-4-cyano-5-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)2-8(12(15)16)6(7)4-11/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYWXSHUKQDQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyano-5-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-5-nitrophenylacetic acid using bromine or a brominating agent in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyano-5-nitrophenylacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetic acid derivatives.
Reduction: Formation of 3-Bromo-4-cyano-5-aminophenylacetic acid.
Hydrolysis: Formation of 3-Bromo-4-carboxy-5-nitrophenylacetic acid or its amide derivative.
Scientific Research Applications
3-Bromo-4-cyano-5-nitrophenylacetic acid has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyano-5-nitrophenylacetic acid depends on its application. In pharmaceuticals, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The presence of functional groups like cyano and nitro can influence its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Substituent Effects on Acidity and Reactivity
- Nitro vs. Hydroxy Groups : The nitro group in the target compound enhances acidity more significantly than the hydroxy group in 3-bromo-4-hydroxy-5-nitrobenzoic acid . However, the latter’s benzoic acid core inherently has higher acidity than phenylacetic acid derivatives.
- Cyano vs. Fluoro Groups: The cyano group’s strong electron-withdrawing nature (-I effect) increases electrophilicity at the aromatic ring compared to fluoro-substituted analogs , making the target compound more reactive in nucleophilic aromatic substitution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
